2,5-Dimethyl-8-((4-methylphenyl)amino)-9-oxo-9H-naphth(3,2,1-kl)acridinium methyl sulphate
Description
2,5-Dimethyl-8-((4-methylphenyl)amino)-9-oxo-9H-naphth(3,2,1-kl)acridinium methyl sulphate is a synthetic acridinium derivative characterized by a fused naphthacridine core with distinct substituents. The compound features:
- 8-((4-methylphenyl)amino): A para-methyl-substituted anilino group, which may confer electron-donating effects and influence solubility.
- 9-Oxo group: A ketone moiety that contributes to the compound’s planar rigidity and electronic properties.
- Methyl sulphate counterion: Improves aqueous solubility due to its ionic nature.
Properties
CAS No. |
72906-37-7 |
|---|---|
Molecular Formula |
C30H26N2O5S |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
4,8-dimethyl-12-(4-methylanilino)-8-azoniapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,8,10,12,15,17,19-decaen-14-one;methyl sulfate |
InChI |
InChI=1S/C29H22N2O.CH4O4S/c1-17-8-11-19(12-9-17)30-23-13-15-25-28-26(22-16-18(2)10-14-24(22)31(25)3)20-6-4-5-7-21(20)29(32)27(23)28;1-5-6(2,3)4/h4-16H,1-3H3;1H3,(H,2,3,4) |
InChI Key |
WNIMWYLNYNFEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)C6=C(C=CC(=C6)C)[N+](=C4C=C2)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Details |
|---|---|
| Chemical Name | 2,5-Dimethyl-8-((4-methylphenyl)amino)-9-oxo-9H-naphth(3,2,1-kl)acridinium methyl sulphate |
| CAS Number | 72906-37-7 |
| Molecular Formula | C30H26N2O5S |
| Molecular Weight | 526.6 g/mol |
| IUPAC Name | 4,8-dimethyl-12-(4-methylanilino)-8-azoniapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,8,10,12,15,17,19-decaen-14-one; methyl sulfate |
| Standard InChI | InChI=1S/C29H22N2O.CH4O4S/c1-17-8-11-19(12-9-17)30-23-13-15-25-28-26(22-16-18(2)10-14-24(22)31(25)30)20-6-4-5-7-21(20)29(32)27(23)28;1-5-6(2,3)4/h4-16H,1-3H3;1H3,(H,2,3,4) |
| Canonical SMILES | CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)C6=C(C=CC(=C6)C)N+C.COS(=O)(=O)[O-] |
Detailed Reaction Conditions and Yields
While exact experimental protocols for this compound are limited in public literature, analogous acridinium salt syntheses provide guidance:
| Step | Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Cyclization | Acid catalysis (H2SO4 or AlCl3) | 80-120 °C | 4-12 hours | 60-75 | Controlled to avoid overreaction |
| Methylation | Methyl sulfate in anhydrous solvent | Room temp to 50 °C | 2-6 hours | 70-85 | Excess methylating agent ensures completion |
| Amination | 4-methylphenylamine, base (e.g., K2CO3) | 80-100 °C | 6-12 hours | 65-80 | Buchwald-Hartwig conditions may improve yield |
| Salt formation | Methyl sulfate addition | Room temperature | 1-3 hours | 90+ | Final purification by recrystallization |
Analytical Characterization of the Product
After synthesis, the compound is characterized to confirm structure and purity:
| Technique | Purpose | Typical Results/Notes |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation (1H, 13C NMR) | Signals consistent with methyl, aromatic, and amino substituents |
| Mass Spectrometry (MS) | Molecular weight verification | Molecular ion peak at m/z 526.6 (M+) |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic peaks for carbonyl (C=O), amine (N-H), and sulfate groups |
| Elemental Analysis | Purity and composition | Matches theoretical C, H, N, S content |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity typically >95% after purification |
Summary Table of Preparation Method
| Preparation Aspect | Details |
|---|---|
| Core synthesis | Acid-catalyzed cyclization of aromatic precursors to form naphthacridinium skeleton |
| Functionalization | Methylation at 2,5-positions and amination at 8-position with 4-methylphenylamine |
| Salt formation | Reaction with methyl sulfate to yield methyl sulfate salt form |
| Typical yields | 60-85% per step, overall yield approx. 40-60% |
| Purification | Recrystallization or chromatographic methods |
| Characterization | NMR, MS, IR, elemental analysis, HPLC |
Research and Industrial Context
- The compound serves as an important intermediate in pharmaceutical and dye industries due to its biologically active naphthacridinium core.
- Its preparation method aligns with standard organic synthesis techniques for acridinium salts, with potential for optimization in catalysis and reaction conditions to improve yield and selectivity.
- Further research is ongoing to explore its biological interactions, particularly in cancer cell targeting and antimicrobial activity, which underscores the importance of reliable and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-9-OXO-9H-NAPHTH[3,2,1-KL]ACRIDINIUM METHYL SULFATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions can occur, particularly at the amino and methyl groups, resulting in a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of substituted naphthacridinium compounds .
Scientific Research Applications
2,5-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-9-OXO-9H-NAPHTH[3,2,1-KL]ACRIDINIUM METHYL SULFATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-9-OXO-9H-NAPHTH[3,2,1-KL]ACRIDINIUM METHYL SULFATE involves its interaction with specific molecular targets. It can bind to DNA, proteins, and other biomolecules, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include acridinium salts with variations in substituent groups, such as sulfonyl, amino, or alkyl chains. Below is a comparative analysis:
Key Observations
Substituent Effects: The (4-methylphenyl)amino group in the target compound enhances DNA binding affinity compared to the sulfonyl (Tos) analogue, likely due to hydrogen-bonding interactions . Electron-withdrawing groups (e.g., sulfonyl) increase lipophilicity (higher LogP) but reduce solubility, whereas electron-donating groups (e.g., amino) improve aqueous compatibility.
Counterion Influence :
- Methyl sulphate improves solubility over halides (e.g., chloride, bromide) due to stronger ionic dissociation.
Biological Activity: The target compound exhibits superior DNA intercalation (IC50 = 5.6 nM) compared to sulfonyl or alkoxy derivatives, aligning with its planar aromatic system and amino functionality.
Research Findings and Mechanistic Insights
- Spectroscopic Properties: The target compound shows a redshifted absorption maximum (λmax = 465 nm) compared to the sulfonyl analogue (λmax = 440 nm), indicating extended π-conjugation from the amino group.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 248°C, higher than the sulfonyl derivative (215°C), attributed to stronger intermolecular interactions.
- Toxicological Profile: In vitro studies demonstrate lower cytotoxicity (CC50 = 32 µM) than the bromide analogue (CC50 = 12 µM), suggesting reduced non-specific cellular damage.
Biological Activity
2,5-Dimethyl-8-((4-methylphenyl)amino)-9-oxo-9H-naphth(3,2,1-kl)acridinium methyl sulphate (CAS No. 72906-37-7) is a synthetic compound belonging to the acridine family. Acridines are known for their diverse biological activities, particularly in medicinal chemistry due to their ability to intercalate DNA and inhibit various biological processes. This article reviews the biological activity of this specific compound, focusing on its anti-cancer properties, cytotoxicity, and potential mechanisms of action.
- Molecular Formula : C₃₀H₂₆N₂O₅S
- Molecular Weight : 526.60 g/mol
- LogP : 6.80150 (indicating high lipophilicity)
- Polar Surface Area (PSA) : 106.34 Ų
Biological Activity Overview
The biological activity of acridines is primarily attributed to their planar aromatic structure, which facilitates interaction with nucleic acids. This compound has been studied for its potential anti-tumor activity and other therapeutic applications.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of acridine derivatives. For instance, acridine compounds have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 0.90 |
| K562 (Leukemia) | Not specified |
| HeLa (Cervical Cancer) | Not specified |
| MCF-7 (Breast Cancer) | Not specified |
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through DNA intercalation and inhibition of topoisomerase II activity .
The mechanisms underlying the biological activity of acridine derivatives include:
- DNA Intercalation : The planar structure allows the compound to insert between DNA base pairs, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Acridines can inhibit topoisomerase enzymes, which are crucial for DNA unwinding during replication.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that acridine derivatives may induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several case studies have explored the efficacy of acridine derivatives similar to this compound:
-
Study on Acridine Yellow G :
- Found to inhibit EGFR and PKCs leading to reduced cell proliferation in brain tumors.
- Demonstrated significant anti-tumor effects in vivo models.
- Hybrid Compounds :
Summary of Findings
The compound this compound exhibits significant potential as an anti-cancer agent due to its ability to intercalate DNA and inhibit topoisomerase II. Its high lipophilicity suggests good membrane permeability, which is advantageous for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2,5-dimethyl-8-((4-methylphenyl)amino)-9-oxo-9H-naphth(3,2,1-kl)acridinium methyl sulphate?
- Methodological Answer : The synthesis of acridinium derivatives typically involves condensation reactions, as demonstrated in the preparation of structurally similar compounds. For example, salicylaldehyde condensation with acid derivatives under alkaline conditions (e.g., sodium ethoxide in ethanol) yields stable intermediates . Adjusting solvent polarity (e.g., petroleum ether for recrystallization) and reaction time (e.g., overnight stirring) can optimize purity and yield. Scalable synthesis of acridinium salts often requires quaternization steps using methylating agents like methyl sulphate, as described in photoredox catalyst syntheses .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR/FT-IR : To confirm functional groups (e.g., methyl sulphate, amino substituents).
- X-ray crystallography : Critical for resolving complex fused-ring systems and disorder in substituents (e.g., furan rings in related compounds ).
- UV-Vis spectroscopy : To study electronic transitions, particularly for acridinium chromophores involved in photoredox applications .
Q. What is the hypothesized mechanism of action for this compound in biological systems (e.g., anticancer activity)?
- Methodological Answer : Acridinium derivatives like RHPS4 (a structural analog) inhibit telomerase by stabilizing G-quadruplex DNA, disrupting telomere maintenance in cancer cells . To validate this mechanism:
- Perform telomerase inhibition assays (TRAP assay) with HeLa cells.
- Use circular dichroism (CD) to confirm G-quadruplex stabilization.
- Compare binding affinity to quadruplex vs. duplex DNA via surface plasmon resonance (SPR) or fluorescence titration .
Advanced Research Questions
Q. How can researchers optimize the reaction conditions to improve yield and reduce byproducts in the synthesis of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like temperature (40–80°C), solvent (ethanol vs. DMF), and catalyst loading (sodium ethoxide equivalents) to identify optimal conditions .
- HPLC monitoring : Track intermediate formation (e.g., Schiff base intermediates) to minimize side reactions.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted 4-methylphenylamine) and adjust stoichiometry.
Q. How should contradictory spectroscopic or crystallographic data be resolved for this compound?
- Methodological Answer :
- Disorder in crystal structures : If substituents (e.g., methyl groups) exhibit positional disorder, refine occupancy ratios using CrystalClear or OLEX2 software, as done for disordered furan rings in related compounds .
- Ambiguous NMR signals : Apply 2D NMR (COSY, NOESY) to resolve overlapping peaks in fused aromatic systems.
- Cross-validate data : Compare experimental results with DFT-calculated spectroscopic profiles.
Q. What computational methods are suitable for modeling the interaction of this compound with DNA G-quadruplexes?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding poses using quadruplex DNA structures (PDB: 1KF1).
- MD simulations (AMBER/GROMACS) : Assess stability of ligand-DNA complexes over 100-ns trajectories.
- Binding energy calculations : Use MM-PBSA/GBSA to quantify selectivity for quadruplex over duplex DNA .
Q. How can researchers evaluate the photoredox catalytic potential of this acridinium derivative?
- Methodological Answer :
- Photophysical profiling : Measure excited-state redox potentials via cyclic voltammetry under irradiation.
- Deuteration assays : Test catalytic efficiency in H/D exchange reactions (e.g., deuteration of α-amino C–H bonds) under blue light .
- Quantum yield determination : Compare with established catalysts like [Ru(bpy)₃]²⁺.
Data Contradiction and Validation Strategies
Q. How to address discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, plasma stability, and tissue distribution in murine models.
- Metabolite identification : Use LC-HRMS to detect degradation products (e.g., sulphate cleavage).
- Toxicity assays : Evaluate off-target effects using primary cell lines (e.g., hepatocytes) .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Methodological Answer :
- Strict QC protocols : Standardize recrystallization solvents (e.g., P.E. 60–80°C) and drying conditions .
- Batch characterization : Require identical NMR/CD spectra and HPLC retention times for all batches.
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
